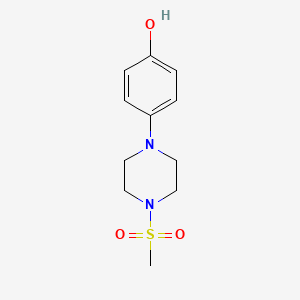

4-(4-(甲磺酰基)哌嗪-1-基)苯酚

概述

描述

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学研究

由于其独特的结构和性质,该化合物经常用于化学研究 . 它的分子量为256.33,其IUPAC名称为4-[4-(甲磺酰基)-1-哌嗪基]苯酚 .

抗真菌剂

与“4-(4-(甲磺酰基)哌嗪-1-基)苯酚”类似的化合物已被合成作为潜在的抗真菌剂 . 这些化合物是通过相应1-(2-芳基腙)-1-(4-芳基哌嗪-1-基)丙烷-2-酮的分子内环化反应制备的 .

PI3K抑制剂

研究表明,类似的化合物已被用作PI3K抑制剂,这些抑制剂经常用于癌症治疗 . 这些抑制剂可以帮助控制癌细胞的生长 .

其他化合物的合成

“4-(4-(甲磺酰基)哌嗪-1-基)苯酚”可以用作合成其他复杂化合物的构建单元 . 例如,它可用于合成2-{[4-(4-溴苯基)哌嗪-1-基)]甲基}-4-(3-氯苯基-5-(4-甲氧基苯基)-2,4-二氢-3H-1,2,4-三唑-3-硫酮 .

安全和危害

The safety information for “4-(4-(Methylsulfonyl)piperazin-1-yl)phenol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

It belongs to the class of organic compounds known as n-arylpiperazines , which are known to interact with various receptors and enzymes in the body.

Mode of Action

As an N-arylpiperazine, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol .

生化分析

Biochemical Properties

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of endothelial cell proliferation, which suggests its potential use in regulating angiogenesis . The compound’s interactions with enzymes such as PI3Kα (phosphoinositide 3-kinase alpha) indicate its role in inhibiting pathways that are often dysregulated in cancer . These interactions are primarily characterized by binding to the active sites of these enzymes, leading to inhibition of their activity.

Cellular Effects

The effects of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PI3Kα affects the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival . This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PI3Kα, leading to their inhibition . This inhibition results in downstream effects on cell signaling pathways, such as the PI3K/AKT pathway, ultimately affecting gene expression and cellular functions. Additionally, the compound’s interaction with endothelial cells suggests a mechanism involving the inhibition of cell proliferation and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its inhibitory effects on PI3Kα over extended periods, suggesting its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol vary with different dosages in animal models. At lower doses, it effectively inhibits PI3Kα activity, leading to reduced tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic use. Threshold effects and the compound’s therapeutic window are critical considerations in its application.

Metabolic Pathways

4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of PI3Kα affects the metabolic pathways associated with cell growth and survival . These interactions can lead to changes in metabolite levels, influencing cellular metabolism and overall cell function.

Transport and Distribution

The transport and distribution of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol within cells and tissues are essential for its activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Its localization within cells can affect its accumulation and activity, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as interactions with specific biomolecules within these compartments are necessary for its inhibitory effects on enzymes like PI3Kα.

属性

IUPAC Name |

4-(4-methylsulfonylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-17(15,16)13-8-6-12(7-9-13)10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANAAVQEGHRTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348689 | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-03-1 | |

| Record name | 4-[4-(Methylsulfonyl)-1-piperazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(methylsulfonyl)piperazin-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)